molecular formula C5H7FN2O3 B8412260 5-Fluoro-6-methoxy-5,6-dihydrouracil

5-Fluoro-6-methoxy-5,6-dihydrouracil

Cat. No. B8412260
M. Wt: 162.12 g/mol
InChI Key: KLZMCSZRWICXBK-UHFFFAOYSA-N
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Patent
US03954759

Procedure details

0.25 g of 5-fluoro-6-methoxy-5,6-dihydrouracil obtained in Example 1B above was placed in a reflux flask and then 1 ml of concentrated HCl was added to the flask. The flask contents were brought to refluxing temperature, and the precipitation of a solid soon occurred, producing 0.1 g of 5-fluorouracil.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]1[CH:7](OC)[NH:6][C:5](=[O:10])[NH:4][C:3]1=[O:11].Cl>>[F:1][C:2]1[C:3](=[O:11])[NH:4][C:5](=[O:10])[NH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
FC1C(NC(NC1OC)=O)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to refluxing temperature
CUSTOM
Type
CUSTOM
Details
the precipitation of a solid

Outcomes

Product
Name
Type
product
Smiles
FC=1C(NC(NC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.